molecular formula C12H26 B1585478 2,2,4,4,6-Pentamethylheptane CAS No. 62199-62-6

2,2,4,4,6-Pentamethylheptane

Cat. No.: B1585478
CAS No.: 62199-62-6
M. Wt: 170.33 g/mol
InChI Key: NOFQKTWPZFUCOO-UHFFFAOYSA-N
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Description

2,2,4,4,6-Pentamethylheptane is a branched alkane with the molecular formula C12H26. It is a derivative of heptane, characterized by the presence of five methyl groups attached to the carbon chain. This compound is known for its high degree of branching, which influences its physical and chemical properties. It is often used as a reference fuel in engine testing due to its well-defined combustion characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4,4,6-Pentamethylheptane can be synthesized through the hydrogenation of 2,4,4,6,6-pentamethylhept-1-ene or 2,4,4,6,6-pentamethylhept-2-ene. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

In an industrial setting, this compound is produced through the polymerization of isobutylene followed by hydrogenation. This method ensures a high yield and purity of the final product. The process involves the use of specialized equipment to maintain the necessary reaction conditions and to handle the volatile nature of the reactants .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6-Pentamethylheptane primarily undergoes reactions typical of alkanes, such as combustion and halogenation. Due to its branched structure, it exhibits unique reactivity patterns compared to linear alkanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,4,4,6-Pentamethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,4,6-Pentamethylheptane in its various applications is primarily based on its physical and chemical properties. In combustion, its high degree of branching leads to a more controlled and efficient burn. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially disrupting microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4,6-Pentamethylheptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This makes it particularly useful as a reference fuel and in applications requiring precise control over combustion characteristics .

Properties

IUPAC Name

2,2,4,4,6-pentamethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-10(2)8-12(6,7)9-11(3,4)5/h10H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFQKTWPZFUCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069550
Record name Heptane, 2,2,4,4,6-pentamethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62199-62-6
Record name 2,2,4,4,6-Pentamethylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62199-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,4,6-Pentamethylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062199626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 2,2,4,4,6-pentamethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 2,2,4,4,6-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4,6-pentamethylheptane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2,4,4,6-PENTAMETHYLHEPTANE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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